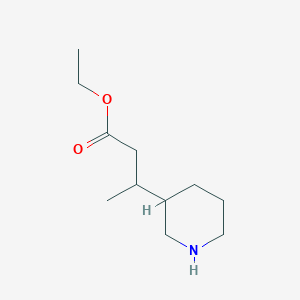![molecular formula C12H17Cl2N3OSi B13069796 5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B13069796.png)
5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine is a synthetic organic compound that belongs to the class of imidazo[4,5-b]pyridines This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions, a trimethylsilyl group attached to an ethoxy group at the 3rd position, and a fused imidazo-pyridine ring system
准备方法
The synthesis of 5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of chlorine atoms: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce chlorine atoms at the desired positions.
Attachment of the trimethylsilyl group: This step involves the reaction of the intermediate compound with trimethylsilyl chloride in the presence of a base such as triethylamine.
Ethoxy group addition: The final step involves the reaction of the trimethylsilyl intermediate with ethylene oxide under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反应分析
5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to bind to specific sites on these targets, leading to changes in their function and subsequent biological effects. The pathways involved can vary depending on the target and the context of its use.
相似化合物的比较
5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine can be compared with other similar compounds, such as:
5,6-Dichloro-3-methylimidazo[4,5-b]pyridine: This compound lacks the trimethylsilyl and ethoxy groups, which may affect its reactivity and biological activity.
5,6-Dichloro-3-ethoxyimidazo[4,5-b]pyridine: This compound has an ethoxy group but lacks the trimethylsilyl group, which may influence its chemical properties and applications.
3-((2-(Trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C12H17Cl2N3OSi |
|---|---|
分子量 |
318.27 g/mol |
IUPAC 名称 |
2-[(5,6-dichloroimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C12H17Cl2N3OSi/c1-19(2,3)5-4-18-8-17-7-15-10-6-9(13)11(14)16-12(10)17/h6-7H,4-5,8H2,1-3H3 |
InChI 键 |
RBNGXKBJOMYXIG-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCOCN1C=NC2=CC(=C(N=C21)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


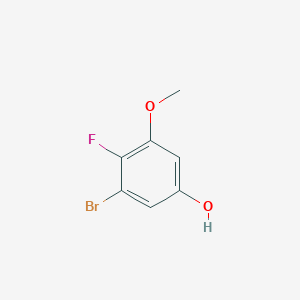
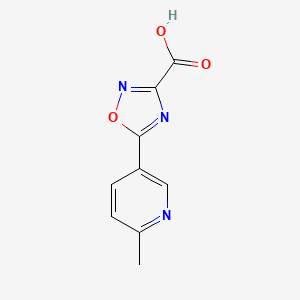


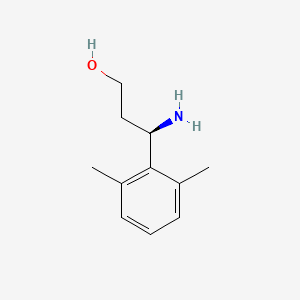

![2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13069755.png)
![1-[(Oxan-4-yloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13069763.png)
![Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13069767.png)
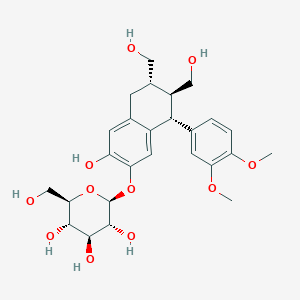
![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069771.png)
![4-((2,6-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13069785.png)

